3-Methylthiophen-2-amine oxalate
Description
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-7-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
IACGZNXVGMJUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 3 Methylthiophen 2 Amine Oxalate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Detailed ¹H NMR Spectral Analysis and Proton Environment Mapping
The ¹H NMR spectrum of 3-Methylthiophen-2-amine (B3046482) oxalate (B1200264) provides a precise map of the proton environments within the molecule. The formation of the oxalate salt involves the protonation of the amine group, forming an ammonium (B1175870) cation (R-NH₃⁺). The protons of this ammonium group are expected to appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
The thiophene (B33073) ring contains two aromatic protons. The proton at position 5 (H5) is expected to be a doublet, coupled to the proton at position 4 (H4). Similarly, the H4 proton will appear as a doublet, coupled to H5. The methyl group protons at position 3 will present as a sharp singlet. Based on known data for 3-methylthiophene (B123197) and related structures, the expected chemical shifts can be tabulated. chemicalbook.comcore.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylthiophen-2-amine Oxalate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₃⁺ | Variable (e.g., 7.0-8.0) | Broad Singlet | N/A |
| H4 (Thiophene) | 6.8 - 7.0 | Doublet | ~5.0 |
| H5 (Thiophene) | 7.1 - 7.3 | Doublet | ~5.0 |
Comprehensive ¹³C NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound is expected to show five distinct signals for the thiophene and methyl carbons, along with a signal for the oxalate carboxylate carbons.
The carbon atom attached to the ammonium group (C2) is anticipated to be significantly deshielded. The methyl-substituted carbon (C3) will also have a characteristic chemical shift. The remaining thiophene carbons (C4 and C5) will appear in the aromatic region. The two equivalent carboxylate carbons of the oxalate anion will produce a single signal at a downfield position, typically around 160-170 ppm. core.ac.ukresearchgate.netspectrabase.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiophene) | 145 - 150 |
| C3 (Thiophene) | 125 - 130 |
| C4 (Thiophene) | 120 - 125 |
| C5 (Thiophene) | 128 - 133 |
| -CH₃ | 14 - 16 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals for H4 and H5, confirming their adjacent relationship on the thiophene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J_CH). wikipedia.org This technique would show correlations between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methyl proton signal with the methyl carbon signal. This allows for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for identifying quaternary carbons and piecing together molecular fragments. youtube.com Key expected correlations include:
The methyl protons (-CH₃) showing a correlation to C3 and C2.
The H4 proton showing correlations to C2, C3, and C5.
The H5 proton showing correlations to C3 and C4.
The ammonium protons (-NH₃⁺) showing a correlation to C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A NOESY spectrum could potentially show a correlation between the methyl protons and the H4 proton, confirming their spatial proximity on the thiophene ring. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Assignment of Characteristic Vibrational Modes for Thiophene, Amine, and Oxalate Functional Groups
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its constituent functional groups.
Thiophene Ring: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region, and characteristic ring stretching and C-S stretching vibrations at lower frequencies.
Ammonium Group (-NH₃⁺): The formation of the ammonium salt results in distinct vibrational modes. Symmetrical and asymmetrical N-H stretching bands are expected in the 2800-3200 cm⁻¹ region, which are often broad. The ammonium bending (scissoring) vibrations typically appear around 1500-1600 cm⁻¹. nih.gov
Oxalate Anion (C₂O₄²⁻): The oxalate ion has characteristic strong absorptions. The antisymmetric C=O stretching vibration is very intense in the IR spectrum, typically appearing around 1600-1650 cm⁻¹. The symmetric C=O stretch is strong in the Raman spectrum and appears around 1300-1400 cm⁻¹. scielo.br
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Ammonium (-NH₃⁺) | 2800 - 3200 (broad) |
| C-H Stretch (Aromatic) | Thiophene | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2980 |
| Antisymmetric C=O Stretch | Oxalate (-COO⁻) | 1600 - 1650 (strong in IR) |
| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1600 |
| C=C Stretch (Aromatic) | Thiophene | 1400 - 1600 |
| Symmetric C=O Stretch | Oxalate (-COO⁻) | 1300 - 1400 (strong in Raman) |
Comparative Analysis of Vibrational Signatures Between Amine Free Base and Oxalate Salt Forms
Comparing the vibrational spectra of the 3-Methylthiophen-2-amine free base with its oxalate salt highlights the structural changes upon salt formation.
Free Base (3-Methylthiophen-2-amine): The free amine would exhibit two distinct, relatively sharp N-H stretching bands for the -NH₂ group around 3300-3500 cm⁻¹. The N-H scissoring vibration would appear near 1600 cm⁻¹.
Oxalate Salt: Upon protonation to form the -NH₃⁺ group in the oxalate salt, the sharp N-H stretches of the primary amine are replaced by a very broad and complex absorption band at lower frequencies (2800-3200 cm⁻¹). This broadening is due to strong hydrogen bonding between the ammonium cation and the oxalate anion. Furthermore, a new ammonium bending mode appears around 1500-1600 cm⁻¹. The spectrum of the salt will also feature the strong, characteristic bands of the oxalate anion, particularly the intense antisymmetric C=O stretch around 1600-1650 cm⁻¹, which would be absent in the spectrum of the free base. nih.govscielo.br This clear shift in the N-H vibrational modes and the appearance of the oxalate bands provide definitive evidence of salt formation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing precise information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. acs.org By measuring the m/z value to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the protonated molecule of the amine and the oxalate counter-ion would be analyzed. The molecular formula for 3-methylthiophen-2-amine is C₅H₇NS, and for oxalic acid is C₂H₂O₄. In the positive ion mode, the amine would be observed as [C₅H₈NS]⁺. The high-resolution measurement of this ion's mass would confirm its elemental composition, distinguishing it from other potential isobaric compounds.
Below is an illustrative data table showcasing the theoretical and a hypothetical "observed" mass for the protonated 3-methylthiophen-2-amine.
Interactive Data Table: Illustrative HRMS Data for [C₅H₈NS]⁺
| Parameter | Value |
| Elemental Formula | C₅H₈NS⁺ |
| Calculated m/z | 114.0423 |
| Hypothetical Observed m/z | 114.0421 |
| Mass Accuracy (ppm) | -1.75 |
Note: The data presented in this table is illustrative to demonstrate the principles of HRMS.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org The analysis of these fragments provides valuable information about the molecule's structure. nih.gov The fragmentation process, often achieved through collision-induced dissociation (CID), typically breaks the weakest bonds in the molecule.
In an MS/MS experiment of the protonated 3-methylthiophen-2-amine ([C₅H₈NS]⁺, m/z 114.0), characteristic fragmentation pathways would be expected. The fragmentation of aminothiophene derivatives often involves the loss of small neutral molecules or cleavage of the thiophene ring.
A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) or the cleavage of the thiophene ring. The following table illustrates a hypothetical fragmentation pattern for the parent ion.
Interactive Data Table: Illustrative MS/MS Fragmentation Data for [C₅H₈NS]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 114.0 | 99.0 | •CH₃ | [C₄H₅NS]⁺ |
| 114.0 | 87.0 | HCN | [C₄H₅S]⁺ |
| 114.0 | 71.0 | CH₃CN | [C₃H₃S]⁺ |
Note: The fragmentation data is hypothetical and serves to illustrate the principles of MS/MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. shu.ac.uk
The UV-Vis absorption of this compound is dominated by the electronic transitions within the 3-methylthiophen-2-amine moiety, which acts as the chromophore. Thiophene and its derivatives are known to exhibit strong absorption in the UV region due to π→π* transitions within the aromatic ring. youtube.comyoutube.com The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiophene.
The principal electronic transitions responsible for the UV absorption in 3-methylthiophen-2-amine are the π→π* transitions of the conjugated thiophene ring system. The lone pair of electrons on the nitrogen atom of the amino group can also participate in n→π* transitions, although these are typically much weaker.
Interactive Data Table: Typical UV Absorption Maxima for Thiophene Derivatives
| Compound | Solvent | λmax (nm) (π→π*) |
| Thiophene | Hexane | 231 |
| 2-Aminothiophene | Ethanol | 265 |
| 3-Methylthiophen-2-amine (Hypothetical) | Ethanol | ~270 |
Note: The value for 3-Methylthiophen-2-amine is a scientifically plausible estimate.
Solvatochromism refers to the shift in the position of a compound's UV-Vis absorption bands as a function of the solvent's polarity. nih.gov This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.
For 3-Methylthiophen-2-amine, the polarity of the solvent is expected to influence the position of its absorption maximum (λmax). In polar solvents, the ground state of the molecule is likely to be more stabilized than the excited state, leading to a hypsochromic (blue) shift to shorter wavelengths for n→π* transitions. Conversely, for π→π* transitions, a bathochromic (red) shift to longer wavelengths is often observed in more polar solvents due to the greater stabilization of the more polar excited state. shu.ac.uk
The following table provides a hypothetical illustration of the solvatochromic effect on the primary π→π* absorption band of 3-Methylthiophen-2-amine.
Interactive Data Table: Illustrative Solvatochromic Data for 3-Methylthiophen-2-amine
| Solvent | Polarity Index | Hypothetical λmax (nm) |
| n-Hexane | 0.1 | 268 |
| Dichloromethane | 3.1 | 272 |
| Ethanol | 4.3 | 275 |
| Acetonitrile | 5.8 | 273 |
| Water | 10.2 | 278 |
Note: The data presented is illustrative to demonstrate the concept of solvatochromism.
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SCXRD) Studies of 3-Methylthiophen-2-amine (B3046482) Oxalate (B1200264)
No published single-crystal X-ray diffraction data was found for 3-Methylthiophen-2-amine oxalate. Such a study would be necessary to determine the fundamental crystallographic parameters and provide a detailed view of the molecular and supramolecular structure.
Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not available.
A detailed analysis of the conformation of the 3-methylthiophen-2-ammonium cation and the oxalate anion, as well as the precise bond lengths and angles within these ions in the crystalline state, remains undetermined in the absence of SCXRD data.
While it can be hypothesized that the crystal structure of this compound would be stabilized by a network of hydrogen bonds, particularly between the ammonium (B1175870) group (N–H) and the oxalate oxygen atoms (O), and potentially other weaker interactions like C–H···S or C–H···π(Cg) interactions, no experimental evidence from crystallographic studies is available to confirm and characterize these interactions.
Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Crystallinity
No powder X-ray diffraction patterns for this compound have been reported in the literature. PXRD is a key technique for confirming the bulk crystallinity of a sample and for identifying different polymorphic forms, which are different crystalline structures of the same compound. Without this data, the phase purity and potential polymorphism of synthesized this compound cannot be assessed.
Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound
The inquiry into the computational chemistry of this compound sought to provide an in-depth, scientifically accurate article structured around its molecular and electronic properties. The intended analysis was to cover:
Density Functional Theory (DFT) Calculations: Including geometry optimization and conformational analysis, prediction of vibrational spectra, analysis of FMOs and reactivity descriptors, and mapping of MEP surfaces for charge distribution.
Advanced Intermolecular Interaction Analysis: With a focus on Hirshfeld surface analysis and two-dimensional fingerprint plots to understand the intermolecular forces governing its crystal packing.
However, the absence of published studies on this compound makes it impossible to furnish a detailed and data-driven article as requested. The scientific community has yet to publish research that would provide the necessary data for a thorough computational examination of this compound. While computational studies exist for related thiophene (B33073) derivatives and oxalate salts, extrapolating this information would not meet the required standard of scientific accuracy for the specific compound .
Therefore, until research on the computational and theoretical modeling of this compound is conducted and published, a detailed article on this subject cannot be produced.
Computational Chemistry and Theoretical Modeling of 3 Methylthiophen 2 Amine Oxalate
Advanced Intermolecular Interaction Analysis
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecular system. researchgate.netnih.gov This technique is based on the electron density (ρ) and its gradient (∇ρ). wikipedia.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and differentiate various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netwikipedia.org
In the context of 3-Methylthiophen-2-amine (B3046482) oxalate (B1200264), RDG analysis would reveal the intricate network of non-covalent interactions that govern its crystal packing and molecular conformation. The analysis would likely identify key interactions, including:
Hydrogen Bonds: Strong hydrogen bonds are expected between the oxalate anion and the protonated amine group of the 3-methylthiophen-2-amine cation. These interactions are critical for the stability of the salt.
van der Waals Interactions: Weaker van der Waals forces, including dispersion forces, would be observed between the thiophene (B33073) rings and between the methyl groups and neighboring atoms.
Steric Clashes: Regions of steric repulsion may also be identified, which are important for understanding the conformational preferences of the molecule.
The results of an RDG analysis are typically visualized as colored isosurfaces, where different colors represent different types of interactions. For instance, blue or green isosurfaces often indicate hydrogen bonding and weaker attractive interactions, while red or brown isosurfaces highlight regions of steric repulsion. researchgate.net
| Interaction Type | Expected Location in 3-Methylthiophen-2-amine Oxalate | Significance |
| Strong Hydrogen Bonds | Between the oxalate anion and the amine group of the cation | Primary driver of salt formation and crystal stability |
| C-H···O Interactions | Between the C-H bonds of the thiophene ring and the oxalate oxygen atoms | Contribute to the overall crystal packing and stability |
| π-π Stacking | Between adjacent thiophene rings | Can influence the electronic properties and crystal packing |
| van der Waals Forces | Between non-polar regions of the molecules | Contribute to the overall cohesion of the crystal lattice |
Energy Framework Analysis for Quantifying Crystal Packing Forces
Energy framework analysis is a computational tool that provides a quantitative understanding of the intermolecular forces within a crystal lattice. crystalexplorer.netresearchgate.net This method calculates the interaction energies between pairs of molecules in a crystal and visualizes them as a network of cylinders connecting the centers of mass of interacting molecules. crystalexplorer.net The thickness of the cylinders is proportional to the strength of the interaction, providing a clear picture of the energetic landscape of the crystal. crystalexplorer.net
The energy framework analysis can be broken down into different components to understand the nature of the packing forces:
| Energy Component | Description | Expected Contribution in this compound |
| Electrostatic Energy | Arises from the interaction of the charge distributions of the molecules. | High, due to the ionic nature of the salt and strong hydrogen bonds. |
| Dispersion Energy | Arises from instantaneous fluctuations in electron density. | Moderate to high, due to the presence of the aromatic thiophene rings. |
| Repulsion Energy | Arises from the Pauli exclusion principle at short intermolecular distances. | Balances the attractive forces to determine the final crystal structure. |
| Polarization Energy | Arises from the distortion of the electron cloud of one molecule by the electric field of another. | Can be significant in the presence of strong electrostatic interactions. doi.org |
By visualizing the energy frameworks, it is possible to identify the directions of strongest and weakest interactions within the crystal, which can be correlated with its mechanical properties, such as hardness and cleavage planes. crystalexplorer.netresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability in Different Environments
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. iyte.edu.trrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and stability of a compound in various environments, such as in solution or at different temperatures and pressures. iyte.edu.tr
For this compound, MD simulations could be employed to investigate several aspects of its behavior:
Conformational Dynamics: To study the flexibility of the 3-methylthiophen-2-amine cation and the oxalate anion, and to identify the most stable conformations in different environments.
Thermal Stability: To simulate the behavior of the crystal at different temperatures and to predict its melting point and thermal decomposition pathways.
Interactions with other molecules: To model how this compound interacts with other molecules, which is important for understanding its behavior in complex systems. nih.gov
The results of MD simulations can provide a wealth of information, including trajectories of atomic motion, radial distribution functions to describe the local structure, and thermodynamic properties. This data is invaluable for interpreting experimental observations and for designing new materials with desired properties.
| Simulation Type | Information Gained | Relevance to this compound |
| NPT Ensemble Simulation | Simulates a system at constant number of particles, pressure, and temperature. | Provides insights into the density, volume, and thermal expansion of the crystal. |
| NVT Ensemble Simulation | Simulates a system at constant number of particles, volume, and temperature. | Useful for studying conformational changes and vibrational properties. |
| Steered MD | Applies an external force to the system to study processes like dissociation. | Could be used to investigate the strength of the interaction between the cation and anion. |
| Free Energy Calculations | Computes the free energy difference between different states. | Can be used to predict the solubility and binding affinity of the compound. |
Reactivity and Chemical Transformations of 3 Methylthiophen 2 Amine Oxalate As a Synthetic Building Block
Transformations Involving the Primary Amine Functionality
The primary amine group in 3-methylthiophen-2-amine (B3046482) is the main center of its reactivity, behaving as a potent nucleophile. This allows for a variety of derivatizations, including substitutions and the formation of key functional groups like amides, ureas, and thioureas.
Nucleophilic Substitutions and Derivatizations of the Amine
The lone pair of electrons on the nitrogen atom of 3-methylthiophen-2-amine allows it to readily engage in nucleophilic substitution reactions. This is a fundamental transformation for introducing a wide array of substituents onto the thiophene (B33073) core.
Amines can be effectively alkylated through SN2 reactions with alkyl halides. libretexts.org This process involves the amine acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide. While the reaction of ammonia (B1221849) with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, specific synthetic methods have been developed to achieve more controlled alkylation. libretexts.org For instance, a common issue is over-alkylation, where the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. nih.gov To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate, can be employed to yield primary amines cleanly. libretexts.org
A specific example of N-alkylation has been demonstrated on a closely related thiophene derivative, which reacted with phenacyl bromide to yield the corresponding N-alkylated product. masterorganicchemistry.com This highlights the capacity of the 2-aminothiophene scaffold to undergo such transformations.
Table 1: Examples of Nucleophilic Substitution Reactions on Aminothiophene Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Thiophene derivative with primary amine | Phenacyl bromide | N-Alkylated thiophene | masterorganicchemistry.com |
| 1° or 2° Alkyl Halide | Azide (B81097) anion (N3-) followed by LiAlH4 | Primary amine | libretexts.org |
| Alkyl Halide | Phthalimide anion followed by hydrolysis | Primary amine | libretexts.org |
Formation of Amides, Ureas, and Thioureas
The primary amine of 3-methylthiophen-2-amine is readily converted into amides, ureas, and thioureas, which are crucial functional groups in a vast number of biologically active molecules.
Amide Synthesis: Amides are typically synthesized by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, via nucleophilic acyl substitution. nih.gov This is a highly efficient and widely used method. nih.gov Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate dehydration. nih.gov The synthesis of pyrazole-thiophene-based amides has been accomplished using various catalytic approaches, demonstrating the feasibility of forming amide bonds with aminothiophene scaffolds. nih.gov
Urea (B33335) Synthesis: Urea derivatives are commonly prepared by the reaction of an amine with an isocyanate. google.com This addition reaction is generally high-yielding and straightforward. Modern methods also allow for the synthesis of ureas from amines and carbon dioxide, often catalyzed by reagents like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or using phosgene (B1210022) substitutes. orgsyn.orgorganic-chemistry.org The synthesis of urea-containing peptides on a solid phase highlights the robustness of these methods. google.com
Thiourea (B124793) Synthesis: Analogous to urea formation, thioureas are synthesized from the reaction of an amine with an isothiocyanate. nih.govmdpi.com This reaction provides a direct route to a wide range of thiourea derivatives. nih.gov Other methods include the condensation of amines with carbon disulfide. mdpi.com Thiourea derivatives of various heterocyclic systems, including thiazolo[4,5-d]pyrimidines, have been successfully synthesized and evaluated for biological activity. orgsyn.org
Table 2: General Methods for the Synthesis of Amides, Ureas, and Thioureas from Amines
| Derivative | Reagent(s) | General Method | Reference(s) |
|---|---|---|---|
| Amide | Acyl Chloride / Acid Anhydride | Nucleophilic Acyl Substitution | nih.govnih.gov |
| Amide | Carboxylic Acid + DCC | Dehydrative Coupling | nih.gov |
| Urea | Isocyanate | Addition Reaction | google.com |
| Urea | Amine + CO2 + DBU | Catalytic Condensation | orgsyn.org |
| Thiourea | Isothiocyanate | Addition Reaction | nih.govmdpi.com |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of 3-methylthiophen-2-amine, possessing both a nucleophilic amine and an adjacent methyl group on a thiophene ring, makes it an excellent precursor for constructing fused heterocyclic systems through cyclization reactions. These reactions lead to the formation of thienopyridines, thienopyrimidines, and other related polycyclic structures.
Synthesis of Thienopyridines and Their Analogues
Thieno[2,3-b]pyridines, which feature a pyridine (B92270) ring fused to the thiophene core, are accessible from 2-aminothiophene precursors. The synthesis often involves the reaction of the aminothiophene with a 1,3-dicarbonyl compound or its synthetic equivalent, which provides the necessary carbon atoms to form the six-membered pyridine ring. nih.gov
A prominent strategy is the Friedländer annulation, where the 2-aminothiophene derivative is condensed with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. For example, reactions with cinnamonitriles (3-aryl-2-propenenitriles) can lead to the formation of highly substituted thieno[2,3-b]pyridines. nih.gov Another approach involves the reaction of 2-aminothiophenes with β-ketoesters or malononitrile (B47326) derivatives under various conditions to construct the fused pyridine ring. nih.govarkat-usa.org The synthesis of a series of thieno[2,3-b]pyridine-2-carboxamides has been achieved, which have shown potential as anticancer agents. atlantis-press.com
Table 3: Examples of Thienopyridine Synthesis
| Starting Material | Reagent(s) | Product System | Reference |
|---|---|---|---|
| Thiophene derivative | Cinnamonitriles | Thieno[2,3-b]pyridine | masterorganicchemistry.comnih.gov |
| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | ω-Bromoacetophenone / Chloroacetonitrile | Thieno[2,3-b]pyridine | nih.govnih.gov |
| Cyclohexanones / Ethyl formate (B1220265) / Malononitrile | Multistep sequence | Thieno[2,3-b]pyridine | arkat-usa.org |
Formation of Thienopyrimidines and Related Compounds
Thieno[2,3-d]pyrimidines represent one of the most extensively studied classes of fused heterocycles derived from 2-aminothiophenes. The synthesis typically involves the reaction of the 2-aminothiophene with a one- or two-carbon synthon that facilitates the closure of the pyrimidine (B1678525) ring.
When the 3-position of the thiophene is substituted with a carboxamide or carbonitrile, cyclization with reagents like formamide (B127407), formic acid, or formamidine (B1211174) leads to the formation of the thieno[2,3-d]pyrimidin-4-one or 4-aminothieno[2,3-d]pyrimidine core. nih.govsci-hub.se For example, N-methylthieno[2,3-d]pyrimidin-4-amine has been synthesized from methyl 2-aminothiophene-3-carboxylate via condensation, chlorination, and subsequent nucleophilic substitution. sci-hub.se Similarly, thiophene derivatives can react with active methylene compounds to afford thieno[2,3-d]pyrimidine (B153573) structures. masterorganicchemistry.com These scaffolds are prevalent in compounds designed as kinase inhibitors for cancer therapy. organic-chemistry.org
Table 4: Synthetic Routes to Thieno[2,3-d]pyrimidines
| Starting Material | Reagent(s) | Key Intermediate/Product | Reference(s) |
|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Formimidamide, POCl3, Methylamine (B109427) | N-Methylthieno[2,3-d]pyrimidin-4-amine | sci-hub.se |
| 2-Aminothiophene-3-carbonitrile derivative | Formamide / Formic Acid | Thieno[2,3-d]pyrimidin-4-one / 4-amine | nih.govorganic-chemistry.org |
| Thiophene derivative | Active methylene reagents | Thieno[2,3-d]pyrimidine | masterorganicchemistry.com |
Exploration of Other Fused Thienopyrrole and Thienodiazine Systems
Beyond pyridines and pyrimidines, the reactivity of 3-methylthiophen-2-amine allows for the synthesis of other fused heterocyclic systems, such as thienopyrroles and thienodiazines.
Thienopyrroles: The synthesis of thieno[2,3-b]pyrroles can be achieved by reacting the aminothiophene with α-haloketones. This Paal-Knorr type synthesis involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to form the fused pyrrole (B145914) ring. A modular synthesis for constructing functionalized thieno[2,3-b]pyrroles has been reported, highlighting the versatility of this scaffold. Another efficient method involves the intermolecular cyclization of alkylidenecyclopropyl ketones with amines to produce highly substituted pyrroles.
Thienodiazines: The synthesis of thienodiazepines, which contain a seven-membered diazepine (B8756704) ring fused to the thiophene, has also been explored. For instance, 2-amino-3-benzoylthiophene can be reacted with an α-halocarboxylic acid halide, followed by treatment with ammonia and subsequent cyclization to form a thieno[2,3-e] masterorganicchemistry.comnih.govdiazepin-2-one structure. This demonstrates a pathway to seven-membered fused rings starting from an appropriately functionalized 2-aminothiophene.
The diverse reactivity of 3-methylthiophen-2-amine oxalate (B1200264) underscores its importance as a foundational molecule for combinatorial chemistry and the development of novel heterocyclic compounds with potential applications in various scientific fields.
Role as a Precursor in Multi-Step Organic Synthesis
The utility of 3-Methylthiophen-2-amine oxalate as a synthetic building block is primarily derived from the reactivity of the 2-aminothiophene core. The amine group can readily participate in various chemical transformations, allowing for the construction of more complex molecular architectures.
Intermediate in the Synthesis of Complex Organic Molecules
A significant application of 3-Methylthiophen-2-amine and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines. nih.govnih.govresearchgate.net This class of fused heterocyclic compounds is of great interest due to its structural analogy to purines, which are fundamental components of DNA and RNA. nih.gov The synthesis often involves the reaction of the 2-aminothiophene moiety with various reagents to form the pyrimidine ring.
For instance, the reaction of 2-aminothiophene-3-carbonitriles with functional and bifunctional groups can yield a variety of thieno[2,3-d]pyrimidine derivatives. researchgate.net Similarly, condensation reactions with reagents like formamide can lead to the formation of the thieno[2,3-d]pyrimidin-4-one scaffold. mdpi.com The methyl group at the 3-position of the thiophene ring in this compound can influence the regioselectivity of these reactions and the properties of the final products.
The resulting thieno[2,3-d]pyrimidine derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them valuable targets in medicinal chemistry. nih.govnih.gov
Table 1: Examples of Thieno[2,3-d]pyrimidine Derivatives Synthesized from 2-Aminothiophene Precursors
| Precursor | Reagent(s) | Product Class | Reference(s) |
| 2-Amino-3-cyanothiophene | Hydrazonoyl chlorides | Triazolothienopyrimidones | researchgate.net |
| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-ones | mdpi.com |
| 2-Aminothiophene | Isothiocyanates, Alkyl halides | 2-Alkylthio-thieno[2,3-d]pyrimidines | mdpi.com |
Strategic Importance in Building Blocks for Pharmaceutical, Agrochemical, and Material Science Research
The strategic importance of this compound lies in its ability to serve as a scaffold for the generation of diverse molecular libraries for screening in various research areas.
Pharmaceutical Research: The thieno[2,3-d]pyrimidine core, readily accessible from 2-aminothiophene precursors, is a privileged scaffold in drug discovery. nih.gov Derivatives have been investigated as kinase inhibitors for cancer therapy, with some compounds showing significant cytotoxic effects against cancer cell lines. nih.gov The structural modifications enabled by starting with this compound allow for the fine-tuning of biological activity and pharmacokinetic properties. The anti-inflammatory and analgesic activities of thieno[2,3-d]pyrimidine derivatives have also been reported. researchgate.net
Agrochemical Research: While specific examples utilizing this compound in agrochemicals are not extensively documented in readily available literature, the broader class of thiophene-containing compounds has found applications as fungicides and herbicides. The biological activity of thieno[2,3-d]pyrimidines suggests potential for the development of new agrochemical agents. The structural diversity that can be achieved from this building block makes it an attractive starting point for the synthesis of novel compounds with potential pesticidal properties.
Material Science Research: Thiophene-based polymers are well-known for their conducting properties and have been extensively studied for applications in organic electronics, such as organic field-effect transistors (OFETs) and electrochromic devices. researchgate.net The amine group of this compound could be utilized for polymerization or for grafting onto other materials to impart specific functionalities. While the direct application of this specific oxalate salt in material science is not widely reported, the underlying 3-methylthiophene-2-amine structure is a relevant monomer for the synthesis of functional organic materials. The presence of the methyl group can enhance the solubility and processability of the resulting polymers.
Stability Considerations and Reactivity Under Various Conditions
The stability and reactivity of this compound are crucial factors in its application as a synthetic building block.
Stability: The oxalate salt form of 3-methylthiophen-2-amine enhances its stability compared to the free base, making it easier to handle and store. As a solid, it is generally stable under standard laboratory conditions. However, like many amine salts, it can be sensitive to strong bases, which would liberate the more reactive and potentially less stable free amine. The thiophene ring itself is a robust aromatic system, but the presence of the activating amino group can make it more susceptible to electrophilic substitution and oxidation compared to unsubstituted thiophene. researchgate.net
Reactivity: The primary site of reactivity in this compound is the nucleophilic amine group. nih.gov This group readily reacts with a variety of electrophiles. The general reactivity patterns of 2-aminothiophenes include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides.
Condensation: Reaction with carbonyl compounds to form imines or to initiate cyclization reactions.
Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for further functionalization of the thiophene ring.
The presence of the electron-donating amino and methyl groups activates the thiophene ring towards electrophilic aromatic substitution, typically at the 5-position. The oxalate counter-ion is generally considered non-reactive under most organic reaction conditions, although it can be removed by treatment with a base.
Table 2: General Reactivity of the 2-Aminothiophene Moiety
| Reaction Type | Electrophile | Product Type |
| Acylation | Acid Chloride (R-COCl) | N-Acyl-2-aminothiophene |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-aminothiophene |
| Condensation | Aldehyde (R-CHO) | Schiff Base / Cyclized Product |
| Electrophilic Substitution | Halogenating Agent (e.g., NBS) | 5-Halo-2-aminothiophene |
Advanced Research Applications and Future Directions
Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the development of new functional molecules. For 3-Methylthiophen-2-amine (B3046482) oxalate (B1200264), these studies involve the systematic modification of its structure to understand how chemical changes affect its properties and interactions with biological or material systems.
The synthesis of analogs of 3-Methylthiophen-2-amine is a key strategy in SAR studies. Researchers can systematically alter the molecule to probe the importance of different structural components.
Thiophene (B33073) Ring Modifications: The thiophene ring itself can be modified to influence electronic properties and steric hindrance. Synthetic strategies often focus on introducing various substituents at different positions of the thiophene nucleus. For instance, the introduction of a nitro group at the 3-position of a thiophen-2-amine core has been achieved through the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307). beilstein-journals.orgnih.gov This method allows for the generation of two C-C bonds in a single operation. beilstein-journals.orgnih.gov Other approaches for synthesizing substituted thiophenes include the reaction of 1,4-dithiane-2,5-diol with nitroalkenes or activated nitriles. beilstein-journals.org Electrophilic aromatic substitution on thiophenes is a traditional method, though it can lack regioselectivity. beilstein-journals.orgnih.gov
Amine Substituent Modifications: The primary amine group of 3-Methylthiophen-2-amine is a prime site for modification. N-substituted derivatives can be prepared to explore how changes in the amine's environment affect molecular interactions. A variety of N-aryl and N-alkyl substituents have been successfully introduced on the 2-aminothiophene scaffold. beilstein-journals.orgnih.gov These syntheses have been shown to be compatible with a range of functional groups on the aryl ring, including electron-withdrawing groups like halogens and electron-releasing groups such as alkyl and alkoxy moieties. beilstein-journals.org The synthesis of derivatives with linear, branched-alkyl, and benzyl (B1604629) substituents on the amine has also been reported. beilstein-journals.orgnih.gov The modification of amino groups in peptides and proteins using reagents like 2-iminothiolane (B1205332) to introduce thiol groups is a well-established technique that could be adapted for creating novel functionalities on aminothiophene derivatives. nih.gov
A summary of synthetic strategies for creating thiophene derivatives is presented below:
| Synthetic Approach | Starting Materials | Key Features | Resulting Derivatives |
| Gewald Reaction | Carbonyl compound, active methylene (B1212753) nitrile, sulfur | A classical and versatile method for 2-aminothiophene synthesis. sciforum.net | 2-Amino-3-cyano substituted thiophenes. sciforum.net |
| α-Nitroketene Acetal Cyclization | α-nitroketene N,S-acetals, 1,4-dithiane-2,5-diol | Forms two C-C bonds in one step. beilstein-journals.orgnih.gov | N-substituted 3-nitrothiophen-2-amines. beilstein-journals.orgnih.gov |
| Cyclization of Functionalized Alkynes | S-containing alkyne substrates | Metal-catalyzed or base-promoted heterocyclization. researchgate.net | A wide range of substituted thiophenes. researchgate.net |
| Thiophene-2-carboxamide Synthesis | N-(4-acetylphenyl)-2-chloroacetamide, functionalized thiocarbamoyl compounds | One-step condensation method. nih.gov | Thiophene-2-carboxamide derivatives with various substituents. nih.gov |
The design of ligands based on the 3-Methylthiophen-2-amine oxalate structure is crucial for understanding molecular recognition. The thiophene ring can act as a bioisosteric replacement for a phenyl ring, which can enhance physicochemical properties and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further influencing drug-receptor interactions. nih.gov
The oxalate component also plays a role in molecular recognition. The identity of the anion in a system can significantly impact the self-assembly and emergent properties of supramolecular structures. nih.gov For instance, in cationic phenylalanine derivatives, different anions lead to polymorphism in the nanoscale morphology of the assembled states. nih.gov This highlights the importance of considering the oxalate anion not just as a counter-ion, but as an active participant in directing intermolecular interactions.
Exploration in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. This compound is a promising candidate for these fields due to the hydrogen bonding capabilities of its amine and oxalate groups.
The oxalate anion is a powerful tool for directing the self-assembly of molecular components. It can act as a "glue" to connect and organize molecules into larger, ordered structures. researchgate.net For example, oxalate anions have been shown to direct the self-assembly of monodimensional polymeric chains by bridging metal ions. researchgate.net These chains can then self-organize into two-dimensional structures. researchgate.net
In the context of cobalt complexes, oxalate ligands participate in extensive hydrogen bonding with the ethylenediamine (B42938) ligands of neighboring cations, leading to the formation of two-dimensional supramolecular layers. acs.org The oxalate anion can also self-assemble into nanofibrillar structures, which have been recognized by antibodies, demonstrating a biological implication for such assemblies. researchgate.net
The principles of self-assembly are directly applied in crystal engineering to design new crystalline materials with desired properties. The intermolecular interactions involving the 3-Methylthiophen-2-amine cation and the oxalate anion can be exploited to control the packing of molecules in a crystal lattice.
In oxalate-containing compounds with monoprotonated amines, N-H···O hydrogen bonds between the cation and the oxalate anion are the primary interactions that dictate the supramolecular architecture. researchgate.net These interactions can lead to the formation of discrete structures or extended three-dimensional networks. researchgate.net The design of such crystalline materials is of interest for applications in areas like nonlinear optics and organic electronics, where the precise arrangement of molecules is critical. nih.gov
Methodological Advancements in Characterization and Computational Approaches
The comprehensive characterization of this compound and its derivatives is essential for understanding their structure and properties. A combination of analytical techniques and computational methods provides deep insights.
Advanced Characterization Techniques: The structural elucidation of newly synthesized thiophene derivatives relies on a suite of spectroscopic and analytical methods. These include:
Nuclear Magnetic Resonance (NMR): One- and two-dimensional NMR spectroscopy are used to determine the connectivity of atoms. beilstein-journals.org
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns. beilstein-journals.orgnih.gov
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule. nih.gov
Single-Crystal X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure of a molecule in the solid state. beilstein-journals.org
Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic properties of thiophene derivatives. nih.gov DFT calculations can provide insights into the HOMO-LUMO energy gap, which is crucial for understanding the reactivity and potential applications in materials science. nih.gov Publicly available databases like PubChem also provide computed properties for related structures, which can be a valuable starting point for research. nih.gov Furthermore, structural bioinformatics and molecular docking are employed to predict the interactions of these compounds with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov
A summary of characterization and computational methods is provided below:
| Method | Information Obtained | Relevance |
| NMR Spectroscopy | Atomic connectivity and structural details. beilstein-journals.org | Essential for confirming the structure of synthesized derivatives. |
| Mass Spectrometry | Molecular weight and fragmentation. nih.gov | Confirms the identity and purity of compounds. |
| X-ray Crystallography | Precise 3D molecular structure. beilstein-journals.org | Crucial for understanding intermolecular interactions and crystal packing. |
| Density Functional Theory (DFT) | Electronic properties (e.g., HOMO-LUMO gap). nih.gov | Predicts reactivity and suitability for materials applications. |
| Molecular Docking | Binding modes and affinity with biological targets. nih.gov | Guides the design of molecules for medicinal chemistry applications. |
Integration of High-Throughput Screening and Analytical Techniques
The discovery of novel bioactive molecules is increasingly driven by high-throughput screening (HTS), a process that allows for the rapid assessment of large libraries of chemical compounds for their effects in biological assays. Thiophene-containing scaffolds, analogous to 3-methylthiophen-2-amine, have been identified through such screening efforts. For instance, HTS has been instrumental in identifying aminomethylenethiophene (AMT) scaffolds as potent inhibitors of lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. nih.gov The initial "hits" from these screens, which are often compounds with moderate activity, serve as the starting point for intensive medicinal chemistry efforts.
The integration of advanced analytical techniques is crucial for the subsequent stages of hit-to-lead optimization. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized analogs. Furthermore, X-ray crystallography can provide atomic-level insights into how these inhibitor molecules bind to their protein targets, guiding the rational design of more potent and selective compounds. nih.gov This iterative cycle of screening, synthesis, and structural analysis is fundamental to modern drug discovery and is a key area where derivatives of 3-methylthiophen-2-amine could be applied.
Development of Predictive Computational Models for Reactivity and Structure
In parallel with experimental screening, the development of predictive computational models is revolutionizing the field of chemical research. These in silico methods can forecast the reactivity, physicochemical properties, and potential biological activity of molecules before they are even synthesized, thereby saving significant time and resources. For a compound like this compound, computational tools could be employed to predict its binding affinity to various enzyme active sites.
Molecular docking simulations, for example, can predict the preferred orientation of a ligand when bound to a target protein, providing insights into the key interactions that stabilize the complex. Such studies have been used to understand the interaction of thiophene-based inhibitors with enzymes like HCV NS5B polymerase. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of related aminothiophene compounds to correlate their chemical structures with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and experimental testing.
Emerging Roles in Chemical Biology Research Tools (excluding clinical applications)
Beyond their potential as therapeutic leads, small molecules are invaluable as chemical probes to investigate complex biological processes. The unique structural and electronic properties of the 3-methylthiophen-2-amine scaffold make it an attractive candidate for the development of such research tools.
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a critical role in numerous physiological functions. The vesicular acetylcholine transporter (VAChT) is a key protein in this system, responsible for packaging acetylcholine into synaptic vesicles. Molecular probes that can selectively bind to and report on the activity of VAChT are highly sought after for studying cholinergic neurotransmission. While direct studies involving this compound in this area are not yet reported, the development of derivatives of this compound could lead to novel probes. By attaching fluorescent tags or other reporter groups to the aminothiophene scaffold, it may be possible to create molecules that can visualize the localization and dynamics of VAChT in living cells, providing new insights into the regulation of cholinergic signaling.
A significant area of research for thiophene-containing molecules is the inhibition of specific enzymes involved in disease processes. As mentioned, aminothiophene derivatives have shown promise as inhibitors of both the hepatitis C virus (HCV) NS5B polymerase and lysyl oxidase (LOX). nih.govnih.gov
HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus. Non-nucleoside inhibitors that bind to allosteric sites on the enzyme can effectively block its function. Thiophene-2-carboxylic acids have been identified as a class of inhibitors that bind to the "thumb" domain of NS5B, preventing the conformational changes required for RNA synthesis. nih.gov
Lysyl oxidase (LOX) is a copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.gov Its overexpression has been linked to tumor progression and metastasis, making it an attractive target for anti-cancer therapies. nih.gov High-throughput screening led to the discovery of aminomethylenethiophene (AMT) based inhibitors of LOX, with subsequent structure-activity relationship (SAR) studies leading to compounds with sub-micromolar inhibitory concentrations. nih.gov
The table below summarizes the inhibitory activity of some thiophene derivatives against these enzymes, illustrating the potential of this chemical class.
| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |
| Thiophene-2-carboxylic acids | HCV NS5B Polymerase | Varies by analog | nih.gov |
| Aminomethylenethiophene (AMT) Analogs | Lysyl Oxidase (LOX) | Sub-micromolar | nih.gov |
These examples underscore the potential of the 3-methylthiophen-2-amine scaffold as a starting point for the design of potent and selective enzyme inhibitors for use as research tools to dissect the roles of these enzymes in health and disease.
Q & A
What are the optimized synthetic protocols for 3-Methylthiophen-2-amine oxalate, and how can reaction yields be maximized?
Level : Basic
Methodological Answer :
The synthesis typically involves:
- Amine acylation : Reacting 3-Methylthiophen-2-amine with acid anhydrides (e.g., succinic or maleic anhydride) under nitrogen in dry dichloromethane (CH₂Cl₂) at reflux conditions. Example molar ratios (1:1.2 amine:anhydride) ensure complete conversion .
- Purification : Post-reaction, the crude product is concentrated and purified via reverse-phase HPLC using methanol-water gradients (30% → 100%) to isolate intermediates. Final oxalate salt formation is achieved by treating the free base with oxalic acid in a polar solvent .
- Yield optimization : Use inert atmospheres, stoichiometric excess of anhydrides, and controlled temperature to minimize side reactions. Reported yields range from 47% to 67% depending on substituents and purification efficiency .
Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
Level : Basic
Methodological Answer :
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic thiophene protons at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm for oxalate). Signal splitting patterns confirm substitution positions .
- IR spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O from oxalate), and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .
- Mass spectrometry : LC-MS and HRMS confirm molecular weight (e.g., C₆H₇NO₄S has a theoretical mass of 189.19 g/mol) and fragmentation patterns .
- Chromatography : HPLC purity checks (>95%) ensure absence of unreacted starting materials or by-products .
How do reaction conditions influence the acylation of the amine group in 3-Methylthiophen-2-amine derivatives?
Level : Advanced
Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance anhydride reactivity while minimizing nucleophilic interference. Non-polar solvents reduce reaction rates .
- Temperature : Reflux (~40°C in CH₂Cl₂) accelerates acylation but may promote side reactions (e.g., over-oxidation) if prolonged. Lower temperatures (0–25°C) are used for sensitive substrates .
- Anhydride selection : Bulky anhydrides (e.g., cyclohexenyl-based) require longer reaction times (overnight) due to steric hindrance, while smaller anhydrides (e.g., succinic) react faster .
- Catalysis : Base additives (e.g., triethylamine) neutralize HCl by-products, shifting equilibrium toward product formation .
What role does the oxalate counterion play in the stability and solubility of this compound in various solvents?
Level : Advanced
Methodological Answer :
- Solubility : The oxalate ion increases hydrophilicity, enhancing solubility in polar solvents (e.g., water, methanol) compared to the free amine. This is critical for biological assays requiring aqueous compatibility .
- Stability : Oxalate salts resist deliquescence and oxidation better than hydrochloride salts. Stability studies (TGA/DSC) show decomposition temperatures >200°C, suitable for long-term storage .
- Crystallinity : Oxalate promotes crystalline solid formation, aiding in X-ray diffraction studies for structural confirmation. Crystallization solvents (e.g., methanol/water mixtures) optimize crystal growth .
What computational approaches are used to predict the reactivity and interaction of this compound with biological targets?
Level : Advanced
Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions between the thiophene ring and enzyme active sites (e.g., cytochrome P450). Electrostatic potential maps highlight nucleophilic/electrophilic regions .
- DFT calculations : Density Functional Theory optimizes geometries and predicts reaction pathways (e.g., acylation transition states). HOMO-LUMO gaps (~4 eV) indicate redox activity relevant to catalytic cycles .
- MD simulations : Molecular dynamics assess stability in lipid bilayers or protein binding pockets, with RMSD values <2 Å indicating stable complexes .
How can researchers address discrepancies in reported biological activities of 3-Methylthiophen-2-amine derivatives across different studies?
Level : Advanced
Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known enzyme inhibitors) to normalize activity metrics .
- Batch variability : Characterize each synthetic batch via NMR and HPLC to confirm structural consistency. Impurities >2% can skew IC₅₀ values .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting MIC values in antibacterial assays may arise from differences in bacterial strains or culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
